molecular formula C13H11NO4 B13034150 2-(4-Nitrophenoxy)-benzenemethanol

2-(4-Nitrophenoxy)-benzenemethanol

Cat. No.: B13034150
M. Wt: 245.23 g/mol
InChI Key: LHNICNCBMKHOTD-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)-benzenemethanol is an organic compound that features a benzene ring substituted with a nitrophenoxy group and a benzenemethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)-benzenemethanol typically involves the reaction of 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)-benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenoxy)-benzenemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)-benzenemethanol involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The phenoxy group can also participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

[2-(4-nitrophenoxy)phenyl]methanol

InChI

InChI=1S/C13H11NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-8,15H,9H2

InChI Key

LHNICNCBMKHOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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